molecular formula C9H13NO B12315311 2-[1-(Methylamino)ethyl]phenol

2-[1-(Methylamino)ethyl]phenol

Cat. No.: B12315311
M. Wt: 151.21 g/mol
InChI Key: HESBWQJEYVZCMC-UHFFFAOYSA-N
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Description

2-[1-(Methylamino)ethyl]phenol is an organic compound with the molecular formula C9H13NO. It is a phenolic compound that contains a methylamino group attached to an ethyl chain, which is further connected to a phenol ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methylamino)ethyl]phenol can be achieved through several methods. One common approach involves the reaction of meta-hydroxyl acetophenone with methylamine under specific conditions. This reaction typically proceeds via a Leuckart reaction followed by an Eschweiler-Clarke reaction to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of enzyme-catalyzed synthesis steps. For example, the use of alcohol dehydrogenase from Aromatoleum aromaticum can facilitate the production of phenylephrine, a compound structurally similar to this compound .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methylamino)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(Methylamino)ethyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Methylamino)ethyl]phenol involves its interaction with specific molecular targets. For instance, it can act as an agonist on alpha-adrenergic receptors, leading to vasoconstriction and decongestion. The compound’s phenolic group allows it to participate in hydrogen bonding and other interactions with biological molecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Methylamino)ethyl]phenol is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its combination of a phenolic group and a methylamino group provides it with unique chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-[1-(methylamino)ethyl]phenol

InChI

InChI=1S/C9H13NO/c1-7(10-2)8-5-3-4-6-9(8)11/h3-7,10-11H,1-2H3

InChI Key

HESBWQJEYVZCMC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)NC

Origin of Product

United States

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